molecular formula C6H5F3N2O2 B1299262 [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 926241-24-9

[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1299262
CAS No.: 926241-24-9
M. Wt: 194.11 g/mol
InChI Key: GTIGZYNSHOYHSP-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. For example, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized by Wu et al. and evaluated in vitro against three kinds of phytopathogenic fungi .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can also vary greatly. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Scientific Research Applications

Organotin Derivatives Synthesis

  • The reaction of bis(pyrazol-1-yl)acetic acid with organotin compounds produces dimeric bis[dicarboxylatotetraorganodistannoxanes]. These compounds display certain cytotoxicities for Hela cells in vitro, indicating potential applications in bioassay screening and as organotin derivatives (Wen et al., 2005).

Regioselective Synthesis

  • A study on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines demonstrated the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles. This process, which is dependent on solvent nature, can be used to prepare drugs like Celebrex and SC-560, highlighting its significance in pharmaceutical synthesis (Muzalevskiy et al., 2017).

Corrosion Inhibition

  • Pyrazoline derivatives, including those containing [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, have been explored for their potential in corrosion inhibition of mild steel in acidic solutions. Their effective inhibition of acid attack through adsorption on metal surfaces underscores their utility in industrial applications (Lgaz et al., 2020).

Determination of pKa Values

  • Research on trifluoromethylazoles, including derivatives of this compound, has enabled the determination of pKa values through 19F NMR spectroscopy. This finding is significant for measuring pH in biological media (Jones et al., 1996).

Antimicrobial Activity

  • Certain derivatives of this compound, particularly when synthesized with specific groups, have shown considerable antimicrobial activity, making them candidates for development into antimicrobial agents (Kumar et al., 2012).

Antitumor Activity

  • Silver(I) complexes derived from bis(pyrazol-1-yl)acetic acid and its ester derivatives have demonstrated significant in vitro antitumor activity, particularly against small-cell lung carcinoma (SCLC) cells. Their ability to target Thioredoxin (TrxR) and induce cancer cell death through apoptosis is notable for chemotherapeutic applications (Pellei et al., 2023).

Future Directions

The future directions of research into pyrazole derivatives are likely to continue to focus on their synthesis and applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

A structurally similar compound, celecoxib, is known to target cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for inflammation and pain.

Mode of Action

Celecoxib, a similar compound, is a selective noncompetitive inhibitor of the cox-2 enzyme . This suggests that (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid might also interact with its targets in a similar manner.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-11(10-4)3-5(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIGZYNSHOYHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366195
Record name [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926241-24-9
Record name [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (127 mg, 3.03 mmol) in water (0.5 mL) was added to (3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid ethyl ester (250 mg, 1.125 mmol) in THF (5 mL). The mixture was stirred at room temperature for 5 hours then the reaction mixture volume was reduced to one third by evaporation in vacuo. The aqueous residue was acidified using aqueous HCl (2M) to pH=5. The resulting off white solid was filtered, collected and dried, washed with ether to afford the title compound as a white solid (42 mg, 19%).
Name
Lithium hydroxide monohydrate
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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